molecular formula C11H10 B13804525 Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 65754-71-4

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B13804525
CAS No.: 65754-71-4
M. Wt: 142.20 g/mol
InChI Key: PVDVWMOTLDWVRK-UHFFFAOYSA-N
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Description

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a polycyclic hydrocarbon with the molecular formula C₁₁H₁₀ . It is characterized by a unique bicyclic structure that includes five double bonds, making it an interesting subject of study in organic chemistry. The compound is also known for its resonance stability and aromaticity, which are significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of linear polyenes or the dehydrogenation of saturated bicyclic compounds . One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the Diels-Alder reaction and other cyclization methods makes it feasible for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:

    Chemistry: Used as a model compound to study aromaticity and resonance effects in polycyclic systems.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a scaffold in drug design due to its stable bicyclic structure.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its ability to participate in various chemical reactions due to its multiple double bonds and resonance stability. The compound can interact with different molecular targets, including enzymes and receptors, through mechanisms such as binding and catalysis. The pathways involved often depend on the specific functional groups introduced during chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of double bonds and the resulting resonance stability. This makes it particularly interesting for studying aromaticity and for applications in materials science and drug design .

Properties

CAS No.

65754-71-4

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

bicyclo[5.3.1]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C11H10/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-8H,9H2

InChI Key

PVDVWMOTLDWVRK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC1=CC=CC=C2

Origin of Product

United States

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